Product packaging for Phantolide(Cat. No.:CAS No. 15323-35-0)

Phantolide

Cat. No.: B117643
CAS No.: 15323-35-0
M. Wt: 244.37 g/mol
InChI Key: VDBHOHJWUDKDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phantolide as a Synthetic Musk Compoundthis compound is a synthetic polycyclic musk compound primarily utilized as a fragrance ingredientindustrialchemicals.gov.auchemicalbull.comewg.orgtaylorandfrancis.com. Chemically, it is known as 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, with a molecular formula of C₁₇H₂₄O and a molecular weight of 244.37 g/molbiosynth.comchembk.comcymitquimica.comuni.luechemi.comnih.govscbt.comchemspider.com. It presents as an almost white crystalline mass that melts at approximately 35°C to a viscous, nearly colorless liquidchemicalbook.com. This compound is characterized by a strong, sweet, powdery musk aroma, often described with slightly animalic and sour-sweaty nuances, and exhibits remarkable tenacitychemicalbook.com. Its water solubility is reported as 4.84 mg/L at 20°C, and it has a vapor pressure of 0.001 Pa at 20°Cchembk.comlookchem.com.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₇H₂₄O biosynth.comchembk.com
Molecular Weight244.37 g/mol biosynth.comchembk.com
AppearanceWhite to Off-White Solid/Crystalline Mass chembk.comchemicalbook.com
Melting Point~35°C (to viscous liquid); 61.5°C (in ethanol) chembk.comechemi.comchemicalbook.comlookchem.com
Boiling Point336.6°C chembk.comechemi.comlookchem.com
Water Solubility4.84 mg/L at 20°C chembk.comlookchem.com
Vapor Pressure0.001 Pa at 20°C; 0.000111 mmHg at 25°C chembk.comechemi.comlookchem.com
Density (Predicted)0.928±0.06 g/cm³ chembk.comechemi.com
Odor ProfileSweet-musky, animalic, slightly sour-sweaty, powdery, dry, fruity chemicalbook.com

Scope and Significance of this compound Researchthis compound's significance in academic research stems from its widespread use and subsequent environmental presence. It is a key component in numerous fragrance formulations, valued for its fixative properties that enhance the longevity of other scents in perfumes and cosmeticschemicalbull.comchembk.comchemicalbook.com. Its stability under light exposure and in soap formulations further contributes to its utility in various consumer productschemicalbull.comchemicalbook.comlookchem.com.

The extensive use of this compound in cosmetics, personal hygiene products, and household cleaning agents results in its continuous release into the environment, primarily through wastewater treatment plants (WWTPs) industrialchemicals.gov.autaylorandfrancis.companda.orgindustrialchemicals.gov.auucl.ac.uk. Consequently, research efforts have largely focused on understanding its environmental fate, including its persistence, biodegradation, and partitioning behavior across different environmental matrices such as water, sediment, and soil industrialchemicals.gov.auucl.ac.ukrsc.orgresearchgate.netnih.govresearchgate.netnih.gov. This compound is categorized as Persistent, indicating its resistance to degradation in the environment industrialchemicals.gov.au. Studies have also investigated its presence in biota, with detections reported in human breast milk and blood ewg.orgvscht.cz. Analytical methods, such as solid-phase extraction coupled with gas chromatography-mass spectrometry (GC-MS), have been developed for its identification and quantification in environmental samples core.ac.uknih.govresearchgate.net. Furthermore, research into its photodegradation behavior suggests that ultraviolet (UV) irradiation could serve as a potential tool for its environmental decontamination nih.gov.

Current Research Gaps and Future Directions for this compound StudiesDespite existing research, several gaps remain in the comprehensive understanding of this compound. While it is classified as Persistent, specific details regarding its ultimate biodegradation pathways and rates, particularly in diverse environmental compartments, require further investigationindustrialchemicals.gov.au. Although some data suggest primary biodegradation to more polar metabolites in soil, it is not considered inherently biodegradable in standard OECD testsindustrialchemicals.gov.au.

A notable research gap concerns its bioaccumulation potential; current information is insufficient to definitively conclude whether its bioconcentration in aquatic organisms exceeds established thresholds, leading to an "Uncertain" categorization for bioaccumulation industrialchemicals.gov.au. This highlights the need for more targeted studies to assess its accumulation in various organisms and potential trophic transfer.

Broader research on synthetic musk compounds (SMCs) generally calls for more comprehensive studies on their physical-chemical properties and the toxicological profiles of their degradation products to better understand their environmental fate and associated risks to ecological and human health rsc.org. The potential for long-term exposure to low concentrations of emerging contaminants, including synthetic musks, and the combined effects of mixtures of these compounds, represent significant areas for future research who.intresearchgate.net. Furthermore, there is a recognized need for increased funding and international collaboration to establish long-term monitoring programs for emerging contaminants in regions where data are currently limited oup.commdpi.com. While this compound has been detected in human biological samples, its detection in sewage samples has been less frequent compared to other prevalent polycyclic musks like Galaxolide and Tonalide researchgate.netcore.ac.ukunit.no. This disparity may indicate a need for more sensitive and specific detection methodologies for this compound in environmental matrices or a deeper investigation into its specific environmental pathways and sinks. The synthesis of silicon analogues, such as disila-phantolide, also opens new avenues for exploring structural modifications and their impact on olfactory properties and environmental behavior acs.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O B117643 Phantolide CAS No. 15323-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-10-8-14-15(9-13(10)11(2)18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBHOHJWUDKDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051743
Record name Phantolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15323-35-0, 64058-43-1
Record name Phantolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15323-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl hexamethyl indan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015323350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, 1,1,2,3,3,6-hexamethylindan-5-yl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phantolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phantolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3,3,6-hexamethylindan-5-yl methyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL HEXAMETHYL INDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KM1212J0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Fate and Distribution of Phantolide

Occurrence and Detection of Phantolide in Environmental Matrices

This compound (PubChem CID: 47167) industrialchemicals.gov.auscientific.netresearchgate.net has been detected in a variety of environmental matrices, reflecting its widespread use and subsequent release.

This compound has been identified in various aquatic environments, primarily originating from wastewater discharges.

Wastewater: this compound has been detected in wastewater influent, with reported concentrations varying significantly. For instance, average influent concentrations of this compound were as low as 0.002 µg/L at an advanced wastewater treatment and water recycling plant in Sydney, Australia industrialchemicals.gov.au. International monitoring data for wastewater treatment plants (STPs) have shown this compound concentrations in effluents ranging from 0.006–0.12 µg/L, with a 90th percentile concentration of 0.36 µg/L industrialchemicals.gov.au. In some studies, however, this compound was not detected in all wastewater samples nih.govresearchgate.net.

Surface Water: In surface waters, this compound concentrations are generally lower than in wastewater effluents due to dilution. In the Songhua River, concentrations of this compound were found to be 2]. In estuarine and coastal environments in the UK, this compound was detected at 6–9 ng/L in final effluent samples from STPs, but was generally not detected in the broader estuarine and coastal waters after rapid dilution nih.gov.

Marine Environments: While detected in STP effluents discharging into marine systems, this compound is generally not detected in open marine environments due to dilution nih.gov.

Table 1: Reported Concentrations of this compound in Aquatic Systems

MatrixConcentration Range (µg/L or ng/L)Location/ContextSource
Wastewater (Influent)0.002 µg/L (average)Sydney, Australia (advanced WWTP) industrialchemicals.gov.au
Wastewater (Effluent)0.006–0.12 µg/L (90th percentile: 0.36 µg/L)European and American effluents industrialchemicals.gov.au
Wastewater (Effluent)6–9 ng/LUK (STP effluents to estuaries) nih.gov
Surface WaterSonghua River scientific.net
Marine WatersGenerally Not Detected (after dilution)UK Estuarine and Coastal Environments nih.gov

This compound's lipophilic nature contributes to its presence in solid environmental matrices.

Sediments: this compound has been detected in sediments. Concentrations up to 150 µg/kg dry weight (DW) have been reported researchgate.netresearchgate.net. In the Yellow River Delta wetland, this compound was detected at concentrations up to 8.6 µg/kg researchgate.net. In suspended particulate matter, concentrations up to 60 µg/kg DW have been measured for this compound researchgate.netresearchgate.net.

Soils: this compound levels in biosolids (sewage sludge), which are often applied to land, have been measured from 0.41–1800 µg/kg across multiple wastewater treatment plants globally industrialchemicals.gov.au. While this compound undergoes primary biodegradation in soil to more polar metabolites industrialchemicals.gov.au, some studies have reported that polycyclic musks, including this compound, were not found at detectable levels in soils, potentially due to their volatility and biodegradation rates rsc.org.

Table 2: Reported Concentrations of this compound in Sediments and Soils

MatrixConcentration Range (µg/kg or mg/kg)Location/ContextSource
Sediments (DW)Up to 150 µg/kgVarious (general) researchgate.netresearchgate.net
Sediments (DW)Up to 8.6 µg/kgYellow River Delta wetland researchgate.net
Suspended Particulate Matter (DW)Up to 60 µg/kgVarious (general) researchgate.netresearchgate.net
Biosolids (Sewage Sludge)0.41–1800 µg/kgMultiple WWTPs globally industrialchemicals.gov.au

This compound's lipophilicity also facilitates its accumulation in biological tissues.

Fish: this compound (AHMI) has been detected in fish samples from Berlin waterways, including eel, perch, common bream, roach, pike, and pike perch. Its concentrations were generally low, constituting less than 10% of the total polycyclic musk content in eel nih.gov. This compound was also detected in some bream samples from German rivers researchgate.net. In fish from remote alpine lakes in Switzerland, this compound was determined, but at concentrations distinctly lower than in fish from Swiss plateau lakes that receive wastewater treatment plant inputs pops.int.

Mussels: In a study of green-lipped mussels (Perna viridis) from Hong Kong, this compound (AHMI) was not detected, although other polycyclic musks were found nih.govresearchgate.net.

Plants: this compound has been detected in plant samples at trace levels researchgate.net.

As a fragrance, this compound exhibits some volatility, leading to its presence in atmospheric compartments.

Air and Particulate Matter: this compound is estimated to be moderately volatile, suggesting some partitioning to the air compartment industrialchemicals.gov.au. Research on synthetic musk compounds (SMCs) generally includes their presence in outdoor air and atmospheric particulate matter, with concentrations typically ranging from picograms to nanograms per cubic meter in gaseous samples ucl.ac.uk. In an indoor air experiment, this compound (AHMI) was detected in PM10-bounded particulate matter at 1.28 ng/m³ at the beginning of the study iyte.edu.tr. However, SMCs were not found in remote Arctic air, indicating a low potential for long-range atmospheric transport for most of these compounds rsc.org.

Environmental Transport and Mobility of this compound

The transport and mobility of this compound in the environment are governed by its release pathways and physicochemical properties.

Sources and Pathways: this compound primarily enters the environment through wastewater and sewage sludge originating from the domestic use of personal care and household products industrialchemicals.gov.auucl.ac.uknih.govresearchgate.netnih.gov. These compounds can then reach soil, atmosphere, or water bodies through various mechanisms dependent on their specific properties industrialchemicals.gov.au.

Partitioning and Adsorption: this compound is a lipophilic substance industrialchemicals.gov.au. This characteristic results in a strong tendency for it to partition from water into solid phases such as lipids, sediments, and sewage sludge industrialchemicals.gov.auresearchgate.netucl.ac.ukresearchgate.netindustrialchemicals.gov.auudc.es. Up to 85% of the total quantity of polycyclic musks, including this compound, entering a typical STP may be removed by adsorption to sludge industrialchemicals.gov.au.

Mobility in Soil: Due to its high lipophilicity, this compound is expected to have low mobility in soil industrialchemicals.gov.au.

Volatilization: this compound is estimated to be moderately volatile industrialchemicals.gov.au. This property allows for some partitioning into the air, contributing to its presence in atmospheric compartments industrialchemicals.gov.au.

Biodegradation: While this compound undergoes primary biodegradation to more polar metabolites in soil industrialchemicals.gov.au, it is generally predicted to be not readily biodegradable according to standard quantitative structure-activity relationships (QSARs) industrialchemicals.gov.au. Polycyclic musks are also noted for their resistance to biodegradation treatment in wastewater treatment plants ucl.ac.ukresearchgate.net.

Pseudo-Persistence of this compound in the Environment

This compound, as a synthetic musk, exhibits "pseudo-persistent" characteristics in the environment iyte.edu.trscentree.coamazonaws.comjlakes.orglamer-cmes.jp. This designation arises because, despite undergoing some degradation in environmental processes, this compound is continuously introduced into the environment in significant quantities iyte.edu.trscentree.coamazonaws.comjlakes.org. Conventional wastewater treatment plants are often not fully effective in completely removing these compounds nih.govresearchgate.netnih.govindustrialchemicals.gov.auamazonaws.com. This continuous input from sources like treated wastewater effluents maintains relatively stable levels of this compound in receiving water bodies, leading to its constant presence and potential for chronic exposure in ecosystems iyte.edu.trscentree.coamazonaws.comjlakes.org.

Transformation and Degradation Mechanisms of Phantolide in Environmental Systems

Photochemical Transformation Pathways of Phantolide

Photochemical transformation involves the breakdown of compounds due to exposure to light, either directly or indirectly through reactions with photochemically produced reactive species.

This compound possesses chromophores, which are parts of a molecule responsible for its color, that are capable of absorbing light at wavelengths greater than 290 nm nih.gov. This absorption of sunlight indicates that this compound may undergo direct photolysis, a process where the compound directly absorbs photons and breaks down nih.gov.

Indirect photolysis of this compound primarily involves reactions with highly reactive species generated in the environment upon light exposure. Notably, vapor-phase this compound is degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals (•OH) nih.gov. Hydroxyl radicals are potent oxidants formed from the photolysis of substances like nitrate (B79036) and natural organic matter in natural waters nih.gov. The estimated half-life for the reaction of vapor-phase this compound with hydroxyl radicals in the atmosphere is approximately 22 hours nih.gov.

Specific identified photodegradation products for this compound were not detailed in the available literature. Research on the photodegradation products of synthetic musks often focuses on related compounds such as Tonalide (AHTN) and Galaxolide (HHCB) mdpi.commdpi.comgdut.edu.cnnih.govresearchgate.net. For instance, studies on Tonalide's photochemical degradation have identified products like photoenols formed from bi-radical photoenolization nih.gov. However, direct characterization of this compound's specific photodegradation products is not extensively reported in the provided sources.

While environmental factors such as pH, dissolved organic carbon (DOC), and temperature are known to influence the photochemical degradation of various organic compounds, specific data on their direct influence on this compound's photochemical degradation pathways were not found mdpi.comresearchgate.netresearchgate.netfrontiersin.orgplos.orgcopernicus.orgrsc.org. Generally, solution pH can play a significant role, with neutral or alkaline conditions sometimes benefiting the removal of certain compounds mdpi.comresearchgate.net. Dissolved organic matter (DOM), which includes DOC, can affect photodegradation by either sensitizing the reaction or by competing for light absorption and reactive species researchgate.netresearchgate.netrsc.org. Temperature can also influence photodegradation rates, with higher temperatures often leading to increased degradation plos.orgcopernicus.org. However, the precise impact of these factors on this compound requires further dedicated study.

Biodegradation Pathways of this compound

Biodegradation involves the breakdown of chemical compounds by microorganisms.

This compound (referred to as PHAN) has been included in studies investigating the transformation by-products of synthetic musks generated from biodegradation processes nih.gov. This indicates that this compound is subject to microbial degradation in environmental systems nih.gov. However, detailed specific microbial degradation mechanisms or pathways for this compound were not extensively described in the provided information.

It is important to note that polycyclic musks, as a class, are sometimes considered resistant to biodegradation, and some studies on related compounds like Tonalide have shown limited or no degradation in standard biodegradability tests over certain periods ucl.ac.ukindustrialchemicals.gov.au. Nevertheless, the identification of biodegradation by-products for this compound suggests that microbial activity does contribute to its environmental transformation nih.gov. Aerobic conditions are generally more conducive to the degradation of hydrophobic emerging contaminants, including synthetic musks, compared to anoxic conditions ifremer.frresearchgate.net. Novel aerobic bacteria, predominantly related to the genus Bacillus, have been isolated and shown to degrade synthetic musks, indicating their potential role in bioremediation ifremer.frresearchgate.net.

Plant Absorption and Degradation

Research indicates that this compound can undergo primary biodegradation to more polar metabolites in soil industrialchemicals.gov.au. While the extent of direct plant absorption and subsequent degradation of this compound specifically is not extensively detailed in available literature, the broader category of polycyclic musks, to which this compound belongs, has been studied regarding plant uptake. Fragrances and other organic contaminants can be absorbed by plants, and the potential for persistent semi- and nonpolar pollutants like musk compounds to enter the food chain via edible plants, particularly when sewage sludge is used as fertilizer, has been highlighted researchgate.net. However, specific detailed research findings on the quantitative plant absorption and degradation mechanisms solely for this compound (AHMI) remain limited. In one study investigating polycyclic musk fragrances in a wastewater treatment plant in Northern Italy, this compound (AHDI) was not detected in the analyzed samples researchgate.net.

Resistance to Biodegradation

This compound, along with other chemicals in its group, is categorized as "Persistent" based on biodegradation studies and quantitative structure-activity relationships (QSAR) modeling industrialchemicals.gov.au. It is predicted to be not readily biodegradable according to standard QSARs industrialchemicals.gov.au. Polycyclic musks, including this compound (AHMI), are generally considered resistant to biodegradation ucl.ac.uk. While some data suggest that this compound undergoes primary biodegradation to more polar metabolites in soil, it is broadly classified as persistent in the environment industrialchemicals.gov.au. This resistance to biodegradation contributes to its presence and potential accumulation in environmental matrices such as activated sludge in wastewater treatment plants, consistent with the physicochemical properties of polycyclic musk fragrances researchgate.net.

Hydrolysis of this compound in Water Systems

Other Chemical Degradation Processes (e.g., UV-activated free chlorine)

For polycyclic musks, photochemical pathways are considered important transformation processes in water, especially given their slow biodegradation and hydrolysis rates gdut.edu.cn. Advanced oxidation processes (AOPs), such as those involving ultraviolet (UV) irradiation combined with oxidants like free chlorine, have been investigated for the degradation of similar polycyclic musks, such as Tonalide (AHTN). These processes can rapidly degrade compounds that are resistant to direct photolysis or chlorine alone mdpi.comresearchgate.net.

In UV-activated free chlorine systems, the degradation of polycyclic musks like Tonalide (AHTN) is primarily attributed to direct photolysis and the generation of reactive species such as hydroxyl radicals (HO•) and reactive chlorine species (RCS, e.g., ClO•) mdpi.comresearchgate.net. For Tonalide (AHTN), the carbonyl side chain has been identified as an important site for radical attack researchgate.net. While these findings illustrate the potential for advanced oxidation processes to degrade polycyclic musks, specific detailed research findings on the degradation of this compound (AHMI) by UV-activated free chlorine or other advanced chemical degradation processes are not explicitly provided in the current literature.

Ecotoxicological Research on Phantolide

Bioaccumulation and Bioconcentration Potential of Phantolide and its Transformation Products

Polycyclic musks (PCMs), including this compound, are characterized by their lipophilic nature, indicated by high octanol-water partition coefficients (log K_ow values typically above 5) zspharmac.com. This property facilitates their adsorption onto solid environmental phases such as sediments and soils, and subsequent bioaccumulation into the adipose tissues of organisms zspharmac.com. This compound itself has been detected in human adipose tissue and breast milk, suggesting its potential for accumulation in biological systems acs.org.

Accumulation in Aquatic Organisms (e.g., fish, marine mussels)

Polycyclic musk compounds, including this compound, are frequently detected in various aquatic organisms, such as crustaceans, bivalves, fish, marine birds, and mammals industrialchemicals.gov.au. Their presence in aquatic environments, particularly in fish tissues, is well-documented in areas near urban centers industrialchemicals.gov.au. The bioaccumulation of these fragrances in aquatic organisms is primarily influenced by their inherent structure, bioavailability, lipophilicity, and the species-specific capacity of organisms to metabolize these compounds into more readily excretable forms ca.gov.

Experimental studies on other lipophilic polycyclic musks, such as Galaxolide and Tonalide, have shown that their measured bioconcentration factors (BCFs) in fish are often lower than values predicted solely based on their log K_ow mdpi.com. This discrepancy is attributed to the metabolism of these compounds in fish, leading to the formation of more polar metabolites that are more easily excreted than the parent chemicals acs.orgmdpi.com.

Specific bioconcentration factor (BCF) values for related polycyclic musks in aquatic organisms include:

Table 1: Bioconcentration Factors (BCF) of Polycyclic Musks in Aquatic Organisms

CompoundOrganismBCF (L/kg wet weight)NotesSource
TonalideLepomis macrochirus1320 (total radioactivity)Includes metabolites oekotoxzentrum.ch
TonalideLepomis macrochirus597 (parent compound) oekotoxzentrum.ch
TonalideZebrafish600 gdut.edu.cn
TonalideBluegill sunfish597 gdut.edu.cn
GalaxolideZebrafish620 gdut.edu.cn
GalaxolideEel862 gdut.edu.cn
GalaxolideBluegill sunfish1584 gdut.edu.cn
GalaxolideEel3504 (lipid basis) gdut.edu.cn

While direct BCF data for this compound itself is less frequently reported in isolation, its classification as a polycyclic musk suggests it would exhibit similar bioaccumulation characteristics, influenced by its lipophilicity and the metabolic capabilities of exposed organisms.

Comparison of Bioaccumulation with Parental Compound and Transformation Products

The environmental fate of polycyclic musks is not solely determined by the parent compounds but also by their transformation products, which can exhibit different bioaccumulation potentials. Research on Tonalide (AHTN), a structurally related polycyclic musk, illustrates this complexity. Studies on its OH-initiated indirect photochemical transformation indicate that while some transformation pathways (e.g., H-abstraction) lead to products with smaller BCFs and reduced aquatic toxicities compared to the parent compound, other pathways can yield more concerning intermediates mcgill.canih.govnih.govospar.org.

Notably, most intermediates formed via OH-addition pathways of Tonalide can have BCF values up to eight times higher than the parent Tonalide mcgill.canih.govnih.govospar.org. A specific example is the phenolic product (PC1) resulting from Tonalide's OH-addition pathway, which demonstrated a BCF of 5590 L/kg wet-wt mcgill.canih.govnih.govospar.org. This value significantly exceeds the typical cutoff criterion for critically bioaccumulative persistent organic pollutants, highlighting a potential for enhanced bioaccumulation of certain transformation products mcgill.canih.govnih.govospar.org. This phenolic product is predominantly formed under anaerobic aquatic conditions and at low temperatures mcgill.canih.govnih.govospar.org. This phenomenon underscores the critical need to consider the ecotoxicological profiles of transformation products, as they may pose a greater bioaccumulation risk than the original fragrance compound.

Mechanisms of Ecotoxicity and Biological Effects of this compound

This compound, along with other polycyclic musks, is classified as "Toxic" based on observed chronic toxicity values below 0.1 mg/L and acute toxicity values below 1.0 mg/L in aquatic organisms acs.org. Sublethal effects of polycyclic musks, such as oxidative stress, genotoxicity, and neurotoxicity, have been observed in various marine organisms following chronic exposure. These compounds have also been shown to modulate endocrine disruption biomarkers in small fish.

Oxidative Stress Induction in Aquatic Organisms

Polycyclic musks, including Tonalide (AHTN) and Galaxolide (HHCB), are known to induce oxidative stress in aquatic organisms mdpi.com. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify the reactive intermediates or repair the resulting damage.

Research findings include:

In the Manila clam (Ruditapes philippinarum), exposure to environmental concentrations of both Galaxolide and Tonalide significantly induced the activity of xenobiotic biotransformation enzymes, such as ethoxyresorufin-O-deethylase (EROD) and glutathione (B108866) S-transferase (GST), as well as the antioxidant enzyme glutathione peroxidase (GPx) mdpi.com.

All tested concentrations of Galaxolide and Tonalide (ranging from 0.005 to 50 µg/L) led to an increase in lipid peroxidation (LPO) and DNA damage after 21 days of exposure in Ruditapes philippinarum mdpi.com.

Galaxolide (500 ng/L) caused oxidative stress, evidenced by lipid peroxidation and protein carbonylation, in the freshwater zebra mussel (Dreissena polymorpha) mdpi.com.

Tonalide exposure resulted in lipid peroxidation in juvenile rainbow trout after six weeks of exposure, specifically observed in caudal kidney tissue mdpi.com.

Low concentrations of Tonalide have been shown to induce significant changes in oxidative stress biomarkers in aquatic species.

Table 2: Oxidative Stress and DNA Damage Effects of Polycyclic Musks in Aquatic Organisms

CompoundOrganismConcentration RangeExposure DurationObserved EffectsSource
Galaxolide, TonalideRuditapes philippinarum (Manila clam)0.005 - 50 µg/L21 daysIncreased EROD, GST, GPx activity; Increased Lipid Peroxidation (LPO); Increased DNA damage mdpi.com
GalaxolideDreissena polymorpha (zebra mussel)500 ng/L21 daysLipid peroxidation; Protein carbonylation mdpi.com
TonalideRainbow TroutEnvironmentally relevant concentrations6 weeksLipid peroxidation (in caudal kidney tissue) mdpi.com
TonalideRhodeinae sinensis Gunther, Macrobrachium nipponenseLow concentrations (e.g., <60.000 µg/L for some NOECs)30-40 daysSignificant changes in oxidative stress biomarkers

DNA Damage Potential

The genotoxic potential of polycyclic musks, including this compound, is a significant area of ecotoxicological concern. Studies have demonstrated that compounds like Galaxolide (HHCB) and Tonalide (AHTN) can induce DNA damage in marine organisms mdpi.com.

Key findings include:

Significant increases in DNA strand breaks were observed in the freshwater zebra mussel (Dreissena polymorpha) when exposed to higher concentrations of Galaxolide and Tonalide mdpi.com. However, in the same study, no fixed genetic damage, such as micronuclei formation, was detected.

Conversely, an in vitro genotoxicity assay (SOS chromotest) using Escherichia coli PQ37, which included this compound among other polycyclic musks, found no SOS inducing potency, suggesting a lack of genotoxic activity in that specific bacterial model. This highlights that genotoxic effects can be assay- and organism-specific, with in vivo studies on aquatic organisms showing evidence of DNA damage.

Neurotoxic Properties

Polycyclic musks, including Galaxolide (HHCB) and Tonalide (AHTN), have been reported to induce neurotoxic effects in marine organisms. These effects can manifest through the modulation of enzyme activities critical for nervous system function.

Observed neurotoxic properties include:

Polycyclic musks can modulate enzyme activities related to neurotoxicity, such as acetylcholinesterase (AChE). AChE is an enzyme crucial for neurotransmission, and its inhibition or alteration can lead to neurological dysfunction.

In the Manila clam (Ruditapes philippinarum), exposure to Galaxolide has been shown to influence AChE activity, with both increases and inhibitions reported depending on the specific concentration and exposure duration. For instance, a significant increase in AChE activity was noted at 100 ng/L of HHCB on day 14, potentially indicating a compensatory response by the organism to mitigate a neurotoxic effect.

Tonalide exposure also affected AChE activity in Rhodeinae sinensis Gunther and Macrobrachium nipponense, two aquatic species. The no observed effect concentrations (NOECs) for AChE activity in R. sinensis Gunther were reported to be below 60.000 µg/L.

Table 3: Neurotoxic Effects of Polycyclic Musks in Aquatic Organisms

CompoundOrganismEndpoint/MechanismObserved EffectSource
Galaxolide, TonalideMarine organisms (general)Acetylcholinesterase (AChE) activityModulation of AChE activity
GalaxolideRuditapes philippinarum (Manila clam)Acetylcholinesterase (AChE) activityInfluence on AChE activity (increase/inhibition)
TonalideRhodeinae sinensis Gunther, Macrobrachium nipponenseAcetylcholinesterase (AChE) activityAffected AChE activity (NOEC <60.000 µg/L for R. sinensis Gunther)

Interference with Cellular Structures (e.g., cell wall transporters)

While specific data on this compound's direct interference with cellular structures like cell wall transporters is not extensively detailed in current literature, broader ecotoxicological studies on synthetic musks, the class of compounds to which this compound belongs, indicate cellular-level impacts. For instance, musks have been shown to interfere with crucial detoxification enzymes in fish, which are vital for cellular function and xenobiotic metabolism. environmentaldefence.ca This suggests a mechanism of cellular interference, although not directly involving cell wall transporters.

Endocrine Disrupting Potential of this compound and Related Compounds

This compound is recognized as a synthetic musk with endocrine-disrupting properties. ewg.orgmdpi.comewg.org Synthetic musks, including this compound, Galaxolide (HHCB), and Tonalide (AHTN), are frequently found in fragranced products and have been identified as potential endocrine-disdisrupting chemicals (EDCs). mdpi.comorbasics.comsensoriam.com

Mimicry of Natural Hormones

Synthetic musks, such as this compound, possess the ability to mimic natural hormones, thereby disrupting the body's intricate hormonal balance. orbasics.comsoulflower.in This mimicry is facilitated by structural similarities between these exogenous compounds and endogenous hormones, allowing them to bind to hormone receptor sites. mdpi.com Specifically, synthetic musks, including this compound, can mimic estrogen and interfere with the production of testosterone. soulflower.in

Interaction with Hormone Systems (e.g., estrogen receptor, androgen receptor, thyroid)

Research indicates that this compound, alongside other polycyclic musks like Tonalide and Galaxolide, interacts with key hormone systems. In in vitro studies utilizing reporter gene cell lines (HEK293 and U2-OS cells), this compound, Tonalide, and Galaxolide demonstrated antagonist activity with the estrogen receptor beta (ERβ), progesterone (B1679170) receptor (PR), and androgen receptor (AR). tandfonline.com While some synthetic musks generally show weak estrogenic activity in vitro, their effects can be cell- and estrogen receptor-type specific. researchgate.net

It is important to note that a specific study on thyroid hormone disruption indicated that this compound, ambrette, and ketone did not bind to transthyretin (TTR), a thyroid hormone transport protein. researchgate.net However, other synthetic musk compounds, such as musk ketone and Galaxolide, have been shown to decrease thyroxine (T4) concentrations in larval zebrafish. researchgate.net

Modulation of Neuroendocrine Activity

Endocrine disruption by EDCs, including synthetic musks, can extend beyond direct hormonal pathways to influence the nervous system. This can manifest as interference with neurotransmitters and dysfunction of the blood-brain barrier. mdpi.com While direct evidence for this compound's specific modulation of neuroendocrine activity is limited, related synthetic musks like Galaxolide and Tonalide have been associated with brain cell degeneration and neurotoxicity. environmentaldefence.caorbasics.com The neuro-immune-endocrine system, which controls vital physiological processes, relies on the intricate interaction between the hypothalamus, pituitary, and a network of neurotransmitters. istas.net

In Vitro and In Vivo Studies on Endocrine Disruption

In Vitro Studies:

this compound, Tonalide, and Galaxolide exhibit antagonist activity against ERβ, PR, and AR in reporter gene assays using human embryonic kidney (HEK293) and human osteosarcoma (U2-OS) cell lines. tandfonline.com

Polycyclic musks, as a class, have shown weak estrogenic activity in in vitro models. researchgate.net

Some synthetic musk compounds have been observed to increase the proliferation of estrogen-responsive cells. nih.gov

In Vivo Studies:

Limited information is available regarding the specific toxic effects of this compound in humans or animals. ewg.org

However, studies on related polycyclic musk chemicals suggest their potential to disrupt the hormone system in vivo. ewg.org

While one study found no obvious estrogenic activity for polycyclic musks in young rats or zebrafish, it highlighted that the estrogenic effect can be cell- and estrogen receptor-type specific, suggesting that in vivo models might underestimate certain effects. researchgate.net

Synthetic musk compounds like musk ketone and Galaxolide have been demonstrated to decrease T4 concentrations in larval zebrafish. researchgate.net

this compound has been detected in human breast milk and blood, indicating human exposure and bioaccumulation. ewg.org

The following table summarizes the in vitro receptor interaction findings for this compound and related polycyclic musks:

CompoundEstrogen Receptor Beta (ERβ)Progesterone Receptor (PR)Androgen Receptor (AR)Cell Lines UsedReference
This compoundAntagonist ActivityAntagonist ActivityAntagonist ActivityHEK293, U2-OS cells tandfonline.com
TonalideAntagonist ActivityAntagonist ActivityAntagonist ActivityHEK293, U2-OS cells tandfonline.com
GalaxolideAntagonist ActivityAntagonist ActivityAntagonist ActivityHEK293, U2-OS cells tandfonline.com

Impact on Reproductive Health

Endocrine disruption, a known effect of synthetic musks like this compound, is significantly linked to adverse reproductive health outcomes, including reduced fertility. mdpi.comorbasics.comsensoriam.comtangieco.com The antagonist activity of this compound, Tonalide, and Galaxolide on ERβ, PR, and AR receptors is particularly relevant, as these receptors play crucial roles in regulating reproductive functions. tandfonline.com

Furthermore, elevated levels of related synthetic musks, such as musk xylene and musk ketone, have been correlated with gynecological issues in women, including infertility and ovarian failure. orbasics.comsafecosmetics.org In males, nitro and polycyclic musks can either mimic or inhibit natural androgen hormones, potentially leading to negative impacts on male reproductive health. tandfonline.com Studies on Tonalide, another polycyclic musk, have revealed its ability to alter the activity of nearly 3,000 genes in embryonic cells, some of which are directly involved in developmental processes. safecosmetics.org

Risk Assessment Methodologies for this compound in Environmental Contexts

Environmental risk assessment for compounds like this compound involves a comprehensive evaluation of their presence, fate, and effects in aquatic ecosystems. A key aspect of this assessment is comparing measured environmental concentrations with predicted no-effect concentrations (PNECs) or concentrations of concern (COCs) derived from ecotoxicity studies industrialchemicals.gov.auepa.gov. The Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework, for instance, is used to assess the environmental impacts of industrial chemicals, including polycyclic musks industrialchemicals.gov.au.

While some studies, such as a multiple-level environmental risk assessment of pharmaceuticals and personal care products (PPCPs) in Chinese surface waters, indicated a risk quotient of 0 for this compound, suggesting a low risk in that specific context nih.gov, other assessments highlight this compound as a chemical of high environmental concern due to its potential to be persistent, bioaccumulative, and toxic (PBT) industrialchemicals.gov.aursc.org. This underscores the importance of robust risk assessment methodologies tailored to the environmental behavior of such compounds.

Acute and Chronic Toxicity Assessments (e.g., LC50, EC50)

Acute and chronic toxicity assessments are fundamental to understanding the direct harmful effects of this compound on aquatic organisms. These assessments typically involve exposing test organisms to varying concentrations of the chemical and determining endpoints such as median lethal concentration (LC50) for mortality or median effective concentration (EC50) for other adverse effects europa.eu.

For this compound, acute toxicity data indicates significant effects on aquatic invertebrates. Specifically, an EC50/48h value of 0.331 mg/L has been reported for Daphnia lgcstandards.com. General acute toxicity values for this compound are reported to be below 1.0 mg/L industrialchemicals.gov.au. Furthermore, quantitative structure-activity relationships (QSARs) predict that the 96-hour LC50 values for acute toxicity to fish for polycyclic musks, including this compound, are below 1 mg/L, ranging from 0.29 to 0.83 mg/L industrialchemicals.gov.au. Similarly, estimated acute toxicity values for daphnids are also below 1 mg/L industrialchemicals.gov.au.

In terms of chronic toxicity, this compound has measured values below 0.1 mg/L industrialchemicals.gov.au. The classification of this compound's long-term aquatic hazards is based on these chronic aquatic toxicity data, taking into account its non-rapid degradation in aquatic ecosystems industrialchemicals.gov.au.

The following table summarizes key acute toxicity data for this compound:

OrganismEndpointValue (mg/L)DurationReference
DaphniaEC500.33148 hours lgcstandards.com
FishLC50 (predicted)< 1 (0.29–0.83)96 hours industrialchemicals.gov.au
DaphnidsEC50 (predicted)< 1(not specified) industrialchemicals.gov.au

Evaluation of Transformation Product Toxicity

General research on other synthetic musks, such as nitro-musks and tonalide, highlights that while transformation products may sometimes exhibit decreased aquatic toxicity compared to the parent compound, they can still be classified as toxic or very toxic gdut.edu.cnucl.ac.uknih.govresearchgate.net. In some instances, transformation products have even shown increased carcinogenicity or bioaccumulation potential gdut.edu.cnresearchgate.netmdpi.com. This emphasizes the critical need to evaluate the toxicity of transformation products to fully understand the environmental impact of a chemical.

Computational and Modeling Approaches in Ecotoxicity Assessment

Computational and modeling approaches play a crucial role in the ecotoxicity assessment of chemical compounds like this compound, particularly when experimental data are limited. Quantitative Structure-Activity Relationships (QSARs) are widely used in this context to predict missing ecotoxicity data and to prioritize potentially hazardous compounds researchgate.netcadaster.eu.

For this compound and other chemicals in its group, standard QSAR models predict that they are not readily biodegradable industrialchemicals.gov.au. QSARs are also employed to estimate acute aquatic toxicity for chemicals for which measured data are unavailable industrialchemicals.gov.auresearchgate.netindustrialchemicals.gov.au. The ECOSAR program is another computational tool utilized to assess ecotoxicities, providing predictions for various aquatic organisms researchgate.netgdut.edu.cn. Furthermore, 3D-QSAR models have been developed and applied to predict the LC50 values of synthetic musks, including this compound, and their transformation by-products nih.gov. These in silico tools are invaluable for rapidly assessing potential hazards and guiding further experimental research, especially given the high structural heterogeneity and the vast number of personal care products in circulation researchgate.netcadaster.eu.

Metabolism of Phantolide in Biological Systems

Identification of Phantolide Metabolites

The identification of specific in vivo metabolites of this compound in biological systems is not extensively detailed in the provided research. While this compound has been included in screening studies alongside other musk substances in various environmental compartments, such as wastewater treatment plant sludge, outgoing water, agricultural soil, surface water, sediment, and fish, the identified metabolites in these studies often pertain to other musk compounds like Galaxolide, Musk Xylene, or Musk Ketone. researchgate.net The general observation of "more polar metabolites" has been noted in the context of this compound's biodegradation in soil. industrialchemicals.gov.au

Enzymatic Biotransformation of this compound

Direct evidence detailing the specific enzymatic biotransformation pathways of this compound in biological systems is not widely available. Research often focuses on the enzymatic biodegradation of organic micropollutants, including polycyclic musks, in environmental settings like wastewater treatment plants. researchgate.net For example, studies have explored the biotransformation of related polycyclic musks, such as Galaxolide and Tonalide, by fungi through extracellular oxidoreductases like laccases, resulting in products formed via hydroxylation. acs.org However, these findings are specific to other compounds and environmental microbial processes, not directly to this compound's enzymatic biotransformation within animal or human biological systems.

Role of Metabolism in this compound Detoxification and Bioaccumulation

The role of metabolism in the detoxification and bioaccumulation of this compound in biological systems is primarily inferred from its physicochemical properties and environmental fate, given the limited direct in vivo metabolic data. This compound is classified as a lipophilic substance, which generally suggests a potential for bioaccumulation. industrialchemicals.gov.au However, its predicted biodegradability is noted as "not readily biodegradable" according to standard quantitative structure-activity relationships (QSAR) models, indicating environmental persistence. industrialchemicals.gov.au

For related fragrance chemicals, studies have shown that hepatic metabolism in organisms like trout can lead to significantly shorter half-lives and a lack of accumulation, implying that metabolism plays a crucial role in reducing bioaccumulation potential. nih.govresearchgate.net While these findings highlight the general principle that biotransformation influences the bioaccumulation rates of synthetic musks, specific data on this compound's in vivo metabolic detoxification pathways that would prevent its bioaccumulation in organisms are not explicitly detailed. The presence of this compound in pristine environmental areas, suggesting long-range atmospheric transport, further underscores its environmental persistence. industrialchemicals.gov.au

Structure Activity Relationship Sar Studies of Phantolide and Its Analogs

Computational and Theoretical Approaches to SAR

Computational and theoretical methods play a crucial role in predicting and understanding the behavior of Phantolide and similar fragrance materials, especially where experimental data may be limited.

Density Functional Theory (DFT) calculations are a fundamental theoretical approach used in SAR studies of fragrance compounds, including synthetic musks. These calculations assist in optimizing molecular geometries, understanding electronic properties, and predicting interaction energies, which are all critical for receptor binding. For instance, DFT calculations have been employed to obtain molecular descriptors such as infrared spectral intensity (IRI) and ultraviolet spectral intensity (UVI) for quantitative structure-activity relationship (QSAR) models of synthetic musks. researchgate.netmun.caresearchgate.net This theoretical framework provides a basis for deriving general rules for structural assignments within compound classes, thereby aiding in the design of new molecules with desired properties. univie.ac.at Beyond fragrance, quantum chemical methods, including DFT, are also used to rationalize the skin sensitization potential of chemicals and establish SAR guidelines. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are vital tools for predicting the environmental fate and toxicity of fragrance materials like this compound, particularly given their widespread use and discharge into the environment. researchgate.net this compound is known to undergo primary biodegradation in soil, although chemicals within its group are generally predicted by standard QSAR models to be not readily biodegradable. industrialchemicals.gov.au

QSAR approaches help in assessing various toxicological endpoints, such as oral acute toxicity, inhibition of NADH-oxidase, and effects on mitochondrial membrane potential. researchgate.net Theoretical molecular descriptors, often calculated using software like DRAGON, are utilized to develop robust QSAR models. researchgate.net These models are crucial for filling data gaps regarding environmental and toxicological profiles, especially for emerging pollutants. umweltbundesamt.demdpi.com Studies on synthetic musks, including this compound, have employed 2D-QSAR and 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), to describe the relationship between physiochemical properties and their activities, including toxicity and bioaccumulation potential. mun.caresearchgate.net

Table 1: QSAR Applications for Fragrance Materials

Endpoint/PropertyQSAR ApplicationRelevant Descriptors/Methods
Oral Acute ToxicityPrediction of LD50 valuesTheoretical molecular descriptors, DRAGON software researchgate.net
Cytotoxic ActivityPrediction of EC50 values (e.g., NADH-oxidase inhibition, mitochondrial membrane potential)Theoretical molecular descriptors researchgate.net
Environmental FateBiodegradability, persistenceStandard QSAR models industrialchemicals.gov.au
Bioaccumulation PotentialBioconcentration Factor (BCF)2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) mun.ca
EcotoxicityGeneral ecotoxicity estimatesQSAR predictions umweltbundesamt.de

Influence of Structural Modifications on Biological Activity (e.g., endocrine disruption, toxicity)

Structural modifications to this compound and its related polycyclic musks can significantly influence their biological activities, including potential for endocrine disruption and toxicity. This compound itself has measured chronic toxicity values below 0.1 mg/L, and it, along with Celestolide, has been identified as potentially persistent, bioaccumulative, and toxic (PBT) substances. industrialchemicals.gov.au

While the toxicity of polycyclic musks is generally considered low, there is evidence suggesting that some may cause endocrine disruption through anti-estrogenic activity. rsc.org For example, nitro-musks like Musk Xylene and Musk Ketone, though structurally distinct from this compound, are known to cause toxic effects at low concentrations and exhibit weak estrogenic properties. rsc.org The design of new synthetic musk derivatives often aims to improve their functional properties while simultaneously reducing potential human health risks and environmental impacts, including concerns about endocrine disruption and toxicity. mun.cacadaster.eu This involves evaluating the toxicity of parent compounds and their transformation by-products, as structural changes resulting from degradation can lead to altered toxicological profiles. gdut.edu.cn Endocrine-disrupting chemicals (EDCs) generally interfere with hormone balance by mimicking natural hormones or binding to their receptors, affecting reproductive, neurological, and metabolic development. mdpi.comispub.com

Correlation between Molecular Structure and Olfactory Properties

The correlation between molecular structure and olfactory properties is a cornerstone of fragrance chemistry, seeking to understand how specific structural features of a molecule translate into a particular odor sensation. For this compound, its characteristic "strong sweet fruity musk powdery" odor is directly linked to its indane-based polycyclic structure. thegoodscentscompany.com

Studies on this compound analogs and other synthetic musks consistently demonstrate that subtle structural changes can lead to significant alterations in odor quality and intensity. Key factors influencing the structure-odor relationship (SOR) include molecular weight, geometry, chirality, flexibility, and the presence and position of specific functional groups. univie.ac.atmdpi.com For instance, the number of methyl groups on the tetralin base of Tonalide, a compound structurally related to this compound, has been shown to significantly influence the intensity of its fragrance. vut.cz Furthermore, the development of olfactophore models, which describe the essential structural features required for a specific odor, helps in designing new musk odorants by correlating quantitative threshold data with molecular parameters. dntb.gov.ua This indicates that different classes of musks, such as linear and macrocyclic musks, may interact with the same odorant receptors, suggesting common structural requirements for musk perception. dntb.gov.ua

Advanced Analytical Methodologies for Phantolide Detection and Quantification

Sample Preparation Techniques for Diverse Environmental Matrices

Phantolide, as an emerging environmental pollutant, is found in complex matrices such as wastewater, surface water, sediments, and sludge ucl.ac.ukresearchgate.netnih.govup.pt. Effective sample preparation is crucial to isolate, purify, and concentrate this compound from these matrices, minimizing interferences and enabling detection at trace concentrations organomation.comresearchgate.net.

Several extraction techniques are employed for the isolation of this compound from environmental samples, each offering distinct advantages.

Solid Phase Extraction (SPE): SPE is a widely utilized and versatile technique for the extraction and pre-concentration of analytes from liquid samples, including environmental water organomation.comresearchgate.net. It offers benefits such as high analyte recoveries, reduced solvent consumption, and improved selectivity compared to traditional liquid-liquid extraction organomation.com. For polycyclic musks like this compound, SPE is a common choice for concentrating the compound from aqueous matrices researchgate.netnih.gov. The general SPE process involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analytes organomation.com. Polymeric SPE sorbents are increasingly favored in environmental analysis due to their robust nature, higher sample capacity, and efficiency in reducing solvent use chromatographyonline.com. For instance, SPE cartridges have been successfully used for the extraction of synthetic musks from water samples, achieving mean recoveries of 102.9% to 104.7% for similar compounds like Tonalide and Galaxolide nanobioletters.com. Microextraction by packed sorbent (MEPS), a miniaturized SPE technique, has also been developed for the simultaneous determination of this compound and other musks in environmental water samples, demonstrating apparent recoveries greater than 75% nih.gov.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is an automated technique for exhaustive extraction from solid and semi-solid matrices researchgate.netmdpi.comresearchgate.net. It operates at elevated temperatures and pressures, which significantly enhances analyte solubility, reduces solvent viscosity, and increases mass transfer rates, leading to faster extractions and reduced solvent consumption compared to conventional methods like Soxhlet researchgate.netmdpi.comcsic.esresearchgate.net. PLE is considered an environmentally friendly technique due to its efficiency and reduced waste generation researchgate.netmdpi.com. This method has been applied for the analysis of musks, including this compound, in sediment samples, yielding detection limits as low as 0.03–0.05 ng/g and recovery rates ranging from 86.0% to 104% researchgate.net.

Ultrasound-Assisted Extraction (UAE): UAE is a "green" extraction method that utilizes ultrasound waves to facilitate the extraction of compounds from various matrices researchgate.netmdpi.comresearchgate.netfoodandnutritionjournal.org. Its advantages include rapid extraction capabilities, high efficiency, and reduced consumption of solvents and time researchgate.netmdpi.comresearchgate.netfoodandnutritionjournal.orgscience.gov. While this compound has been detected in some fish samples analyzed using UAE researchgate.net, the technique is generally effective for extracting fragrance ingredients from different environmental matrices researchgate.netresearchgate.net.

Microwave-Assisted Extraction (MAE): MAE is a well-established "green" extraction technique that uses microwave energy to heat the solvent in contact with the sample within sealed vessels, thereby accelerating the extraction process mdpi.comanalis.comturkjps.orgresearchgate.netresearchgate.net. MAE offers significant advantages such as reduced solvent consumption, minimized waste production, faster extraction rates, and energy savings mdpi.comanalis.comturkjps.orgresearchgate.netresearchgate.net. It is effective for extracting organic pollutants from environmental matrices and has been shown to be more efficient and faster than traditional methods like Soxhlet extraction analis.comturkjps.orgresearchgate.netresearchgate.net.

Soxhlet Extraction: Soxhlet extraction is a traditional, continuous, and automated method for extracting organic compounds from solid samples drawellanalytical.com. It has been historically used in environmental research for the removal of contaminants, including polycyclic musks like this compound, from matrices such as sewage sludge drawellanalytical.comnih.gov. Despite its effectiveness, Soxhlet extraction typically requires longer extraction times (e.g., 8 hours) and larger volumes of solvent compared to more modern, accelerated techniques like PLE and MAE mdpi.comresearchgate.netresearchgate.netdrawellanalytical.com.

Following initial extraction, clean-up and pre-concentration steps are often essential to enhance analytical sensitivity by minimizing detection limits and reducing matrix interferences, particularly for trace-level contaminants like this compound researchgate.netmdpi.comresearchgate.net.

Solid Phase Extraction (SPE): SPE is extensively used for both extraction and subsequent clean-up and pre-concentration of analytes from diverse environmental samples researchgate.netnih.govresearchgate.net. It works by selectively retaining target compounds while allowing undesirable matrix components to be washed away, thereby purifying the extract organomation.comchromatographyonline.com. Common sorbents for this purpose include C18 and Oasis HLB mdpi.com. SPE provides high recoveries, selectivity, specificity, and reproducibility, with the added benefits of low organic solvent usage and potential for automation researchgate.net.

Dispersive Solid-Phase Extraction (d-SPE): Often integrated into the QuEChERS methodology, d-SPE is a clean-up step that utilizes various adsorbents to remove matrix interferences. This approach has been applied in the analysis of synthetic musk compounds, including this compound, from complex matrices, demonstrating its utility in preparing samples for subsequent chromatographic analysis nih.gov. Typical adsorbents include magnesium sulfate (B86663) (MgSO4), primary-secondary amino adsorbent (PSA), and octadecyl-silica (C18) nih.gov.

Gel Permeation Chromatography (GPC): GPC is a clean-up technique employed to remove large molecular weight interferences from extracts, which can be particularly beneficial for complex environmental samples mdpi.com.

In-cell Clean-up: Advanced extraction techniques such as Pressurized Liquid Extraction (PLE) can incorporate an "in-cell" clean-up step. This involves placing an adsorbent layer directly within the extraction cell, allowing for the simultaneous extraction and purification of analyt analytes by retaining interfering compounds mdpi.comresearchgate.net.

Development and Validation of Novel Analytical Procedures

The development and validation of analytical procedures for this compound are critical to ensure the reliability, accuracy, and consistency of the generated data. Method validation typically involves assessing key performance parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision).

Several studies have focused on developing and validating analytical methods for polycyclic musks, including this compound, across various matrices:

Validation Parameters and Performance:

Linearity and Range: Methods developed for this compound typically demonstrate good linearity over a specified concentration range. For instance, in cream samples, linearity was reported from 5 to 1000 ng

Olfactory Receptor Studies and Phantolide Interactions

Computational Approaches to Olfactory Receptor-Ligand Docking

Due to the challenges in crystallizing olfactory receptors for experimental structural analysis, computational modeling and docking have become invaluable tools for studying odorant-receptor interactions. nih.govnih.govmdpi.com These approaches use the amino acid sequence of a receptor to predict its three-dimensional structure, often through homology modeling based on the known structures of other GPCRs. plos.org

Once a structural model of the receptor is generated, molecular docking simulations can be performed to predict how a ligand, such as Phantolide, might bind within the receptor's active site. nih.govnih.gov These simulations calculate the most energetically favorable binding poses and can help identify key amino acid residues involved in the interaction. mdpi.com Such computational studies have been instrumental in proposing structural models for musk receptors like OR5AN1 and OR1A1 and in understanding their binding mechanisms. nih.gov While specific computational docking studies focused solely on this compound are not extensively published, the general methodologies are well-established and are crucial for advancing our understanding of how this and other odorants are detected.

In Vitro and In Vivo Models for Olfactory Research

To experimentally validate the findings from computational studies and to further characterize odorant-receptor interactions, various in vitro and in vivo models are employed.

In Vitro Models: A common in vitro technique involves the heterologous expression of olfactory receptors in cell lines, such as HEK293 cells. nih.govnih.gov In this system, the gene for a specific OR is introduced into the cells, which then express the receptor on their surface. These cells can then be exposed to various odorants, and the receptor's response can be measured, often through a luciferase reporter gene assay or by measuring changes in intracellular calcium levels. nih.govnih.gov This approach has been used to confirm that this compound activates OR5A2. nih.gov

In Vivo Models: In vivo studies often utilize model organisms, such as mice, to investigate the function of olfactory receptors in a living system. Gene-targeted mouse models, where a specific olfactory receptor gene is deleted or replaced with a reporter gene, are powerful tools. nih.gov While specific in vivo studies focusing on this compound are not widely documented, research on the mouse ortholog of the human muscone (B1676871) receptor (MOR215-1) has demonstrated the utility of these models. nih.gov

Impact of Receptor Deletion on Odor Detection

A definitive way to establish the importance of a specific olfactory receptor for the perception of a particular odorant is through receptor deletion studies. In mouse models, the genetic deletion of a specific OR can lead to a reduced ability to detect its corresponding odorant. nih.gov For example, the deletion of the muscone receptor MOR215-1 in mice resulted in a drastic reduction in their sensitivity to muscone. nih.gov

While a similar receptor deletion study specifically for this compound and OR5A2 has not been reported, the findings from other musk receptor studies strongly suggest that the deletion of OR5A2 would likely lead to a diminished or altered perception of this compound and other polycyclic musks in humans. Such studies provide a powerful link between the function of a single receptor and the perception of a specific scent.

Regulatory Science and Policy Implications of Phantolide Research

Unregulated Status of Phantolide in Certain Regions

The regulatory status of this compound varies significantly across different jurisdictions, reflecting divergent approaches to chemical management. In the United States, for instance, musk chemicals are generally unregulated, and there are no specific restrictions on the use of this compound in consumer products. ewg.orgsafecosmetics.orglayermor.com The compound is listed as active on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, which allows for its manufacture and use in commerce. nih.govindustrialchemicals.gov.au

Similarly, Australia does not have specific national environmental regulations governing the use of this compound. industrialchemicals.gov.au In New Zealand, while this compound does not have an individual approval, it may be used if it falls under an appropriate group standard. nih.gov Canada does not list this compound under the Toxic Substances List of the Canadian Environmental Protection Act, 1999. industrialchemicals.gov.au

In the European Union, this compound was pre-registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) legislation, but it has not undergone the full registration process. industrialchemicals.gov.au This contrasts with the stricter regulations placed on other synthetic musks, such as certain nitro-musks, which have been banned or heavily restricted in the EU. safecosmetics.orgpmarketresearch.com At the international level, this compound is not currently identified as a Persistent Organic Pollutant (POP) under the Stockholm Convention. industrialchemicals.gov.au

Regulatory Status of this compound in Selected Regions
Region/CountryRegulatory StatusSource
United StatesUnregulated; Listed as active on the TSCA inventory. ewg.orgsafecosmetics.orgnih.gov
European UnionPre-registered under REACH, but has not undergone full registration. industrialchemicals.gov.au
AustraliaNot subject to specific national environmental regulations. industrialchemicals.gov.au
New ZealandNo individual approval; may be used under a group standard. nih.gov
CanadaNot listed on the Toxic Substances List (CEPA 1999). industrialchemicals.gov.au
International (UN)Not identified as a Persistent Organic Pollutant (POP). industrialchemicals.gov.au

Setting Safe Exposure Levels for this compound

A significant challenge in the regulation of this compound is the absence of established safe exposure levels in many regions, including the United States. ewg.org The process of determining such levels, often expressed as an Acceptable Daily Intake (ADI) or a Reference Dose (RfD), is a complex toxicological undertaking. toxedfoundation.org It typically involves evaluating data from animal studies to find a No-Observed-Adverse-Effect Level (NOAEL) and then applying safety or uncertainty factors to extrapolate a safe dose for humans. toxedfoundation.org These factors account for interspecies differences and variations in sensitivity within the human population. toxedfoundation.org

For this compound, there is a scarcity of toxicological data, which hinders the ability of regulatory agencies to conduct comprehensive risk assessments. ewg.org While a Safety Data Sheet for the compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects, a full Chemical Safety Assessment has not been completed. lgcstandards.com

The International Fragrance Association (IFRA) has implemented a standard for this compound (referred to by its synonym, Acetyl hexamethyl indan) based on its potential for phototoxicity. nih.govthegoodscentscompany.com This standard restricts the maximum concentration of this compound in leave-on consumer products applied to the skin. thegoodscentscompany.com However, this does not represent a comprehensive safe exposure level covering all potential routes of exposure or toxicological endpoints.

Global Environmental Regulations and Restrictions on Synthetic Musks

While this compound itself remains largely unregulated, its chemical class—synthetic musks—has faced increasing regulatory pressure globally due to environmental and health concerns. These broader regulations provide a context for the potential future management of this compound.

Concerns over persistence, bioaccumulation, and potential toxicity led Japan to ban musk xylene and other nitro-musks as early as the 1980s. safecosmetics.org The European Union has also taken significant action, banning or restricting several synthetic musks under regulations like REACH and the EU Cosmetics Directive. panda.orgsafecosmetics.orgpmarketresearch.com For example, musk xylene is banned, while musk ketone is restricted. safecosmetics.org Furthermore, widely used polycyclic musks like Galaxolide (HHCB) and Tonalide (AHTN) are monitored under the EU's Water Framework Directive as emerging pollutants of concern. pmarketresearch.com

These regulations are often driven by international agreements such as the Stockholm Convention on Persistent Organic Pollutants (POPs), which targets chemicals that persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment. pmarketresearch.com Although this compound is not currently listed, the regulatory trend for similar compounds suggests that polycyclic musks are under increasing scrutiny.

Examples of Global Regulations on Synthetic Musks
Region/JurisdictionRegulation/ActionAffected CompoundsSource
JapanBanned certain nitro-musks.Musk xylene and other nitro-musks. safecosmetics.org
European UnionBanned or restricted under REACH and Cosmetics Directive.Musk xylene, Musk ketone. safecosmetics.orgpmarketresearch.com
European UnionMonitored under the Water Framework Directive.Galaxolide (HHCB), Tonalide (AHTN). pmarketresearch.com
ChinaContent limits in cosmetics under national standards.Nitro-musks. pmarketresearch.com

Science-Policy Interface for Emerging Contaminants like this compound

This compound exemplifies an "emerging contaminant," a substance not currently covered by routine environmental monitoring but which may pose known or potential adverse effects on the environment and human health. uenf.br The management of such contaminants hinges on an effective science-policy interface—the process of communication and interaction between scientists and policymakers to ensure that decisions are informed by the best available scientific evidence. ipcp.ch

The journey of an emerging contaminant from scientific discovery to regulatory action is often long and complex. nih.gov It involves several stages:

Identification and Detection : Analytical chemists develop methods to detect and quantify the substance in various environmental matrices, such as water, soil, and biota.

Risk Assessment : Toxicologists and environmental scientists study the substance's fate, transport, and potential to cause harm to ecosystems and human health.

Policy Formulation : Based on the scientific evidence of risk, policymakers evaluate the need for regulation and develop management strategies.

A significant challenge at the science-policy interface is bridging the gap between scientific research and regulatory decision-making. uenf.brtamu.edu For compounds like this compound, a lack of comprehensive data can lead to regulatory inaction. brieflands.com Strengthening the science-policy interface requires fostering dialogue, producing policy-relevant scientific assessments, and addressing scientific uncertainty in a transparent way. ipcp.chnih.gov International bodies and scientific panels play a crucial role in synthesizing research and providing credible scientific advice to governments, thereby facilitating a more proactive and precautionary approach to managing emerging contaminants. ipcp.ch

Q & A

Basic: What analytical techniques are most effective for characterizing Phantolide’s structural and physicochemical properties?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. For physicochemical properties (e.g., logP, vapor pressure), use high-performance liquid chromatography (HPLC) and thermogravimetric analysis (TGA). Ensure calibration with reference standards and replicate measurements to minimize instrumental variability .

Basic: How can researchers design experiments to assess this compound’s environmental persistence?

Methodological Answer:
Adopt a tiered approach:

Lab-scale biodegradation assays under controlled conditions (e.g., OECD 301F) to estimate half-life.

Field studies monitoring this compound in soil/water matrices, using isotope-labeled analogs for tracer accuracy.

Computational modeling (e.g., EPI Suite) to predict degradation pathways. Cross-validate results with empirical data to address discrepancies .

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound across studies?

Methodological Answer:
Conduct a meta-analysis with the following steps:

Data harmonization : Normalize units (e.g., LC50 values) and control for variables like exposure duration or organism species.

Sensitivity analysis : Identify outliers and assess if discrepancies arise from methodological differences (e.g., in vitro vs. in vivo models).

Mechanistic studies : Use omics approaches (transcriptomics, metabolomics) to pinpoint molecular pathways affected by this compound, clarifying dose-response relationships .

Advanced: What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s bioaccumulation potential?

Methodological Answer:
Apply the PICOT framework :

  • Population : Target organisms (e.g., aquatic invertebrates).
  • Intervention/Indicator : this compound exposure concentrations.
  • Comparison : Reference compounds with known bioaccumulation factors (BAFs).
  • Outcome : BAF quantification via tissue residue analysis.
  • Time : Longitudinal sampling over a defined lifecycle stage.
    Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced: How can cross-disciplinary approaches improve understanding of this compound’s interactions in complex matrices?

Methodological Answer:
Integrate methods from environmental chemistry, toxicology, and data science:

Advanced spectroscopy : Use FTIR-ATR to study this compound’s adsorption onto microplastics.

High-throughput screening : Employ computational tools (e.g., molecular docking) to predict receptor-binding affinities.

Machine learning : Train models on existing datasets to identify understudied endpoints (e.g., endocrine disruption). Document workflows in appendices for reproducibility .

Basic: What are best practices for ensuring reproducibility in this compound synthesis protocols?

Methodological Answer:

Detailed procedural logs : Specify solvent purity, catalyst ratios, and reaction temperatures.

Quality control : Include intermediate characterization (e.g., NMR for purity assessment).

Open-access repositories : Share raw spectral data and synthetic protocols via platforms like Zenodo or ChemRxiv .

Advanced: How should researchers address variability in this compound’s stability under different storage conditions?

Methodological Answer:
Design a factorial experiment testing variables:

  • Factors : Temperature (4°C vs. -20°C), light exposure, container material (glass vs. polypropylene).
  • Response metrics : Percent recovery via spike-and-recovery experiments.
    Use ANOVA to identify significant interactions and derive storage guidelines. Publish raw stability data in supplementary materials .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Non-linear regression : Fit data to log-logistic models (e.g., EC50 estimation).
  • Bayesian hierarchical models : Account for inter-study variability in meta-analyses.
  • Survival analysis : Use Kaplan-Meier curves for time-to-effect studies. Validate assumptions (e.g., normality) before model selection .

Advanced: How can researchers optimize analytical workflows for detecting trace this compound residues in environmental samples?

Methodological Answer:

Sample pre-concentration : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for ion suppression in LC-MS/MS.

Limit of quantification (LOQ) validation : Follow ICH Q2(R1) guidelines, ensuring LOQ is ≤10% of regulatory thresholds .

Advanced: What strategies mitigate biases in this compound’s ecological risk assessments?

Methodological Answer:

Probabilistic modeling : Use Monte Carlo simulations to incorporate parameter uncertainty (e.g., toxicity thresholds).

Systematic review protocols : Adopt PRISMA guidelines to minimize selection bias in literature inclusion.

Stakeholder engagement : Involve regulators and ecologists in endpoint selection to align with policy needs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phantolide
Reactant of Route 2
Reactant of Route 2
Phantolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.